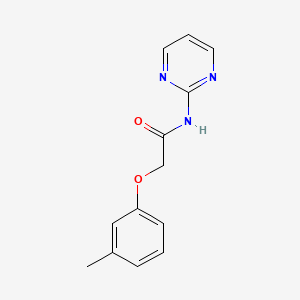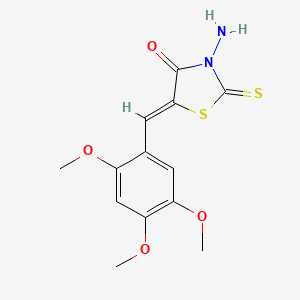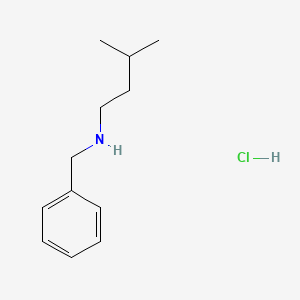![molecular formula C19H17ClFNO4S B3591288 [2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate](/img/structure/B3591288.png)
[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate
Overview
Description
[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, methoxy, morpholine, carbothioyl, and fluorobenzoate groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate typically involves multi-step organic reactions. One common method includes the initial formation of the core phenyl structure, followed by the introduction of chloro and methoxy groups through electrophilic aromatic substitution reactions. The morpholine-4-carbothioyl group is then attached via nucleophilic substitution, and finally, the 4-fluorobenzoate group is introduced through esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation of the methoxy group can yield aldehyde or carboxylic acid derivatives.
- Reduction of the chloro group can produce hydroxyl derivatives.
- Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, the morpholine-4-carbothioyl group may interact with enzyme active sites, inhibiting or activating their function. The fluorobenzoate group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in pharmaceuticals.
Palladium(II) acetate: A catalyst for organic reactions, particularly in the formation of carbon-carbon bonds.
Uniqueness: [2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
[2-chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO4S/c1-24-16-11-13(18(27)22-6-8-25-9-7-22)10-15(20)17(16)26-19(23)12-2-4-14(21)5-3-12/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWWTVPOAFDWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3591208.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B3591213.png)
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B3591220.png)
![Methyl 4-[(2-methyl-5-nitroimidazol-1-yl)methyl]benzoate](/img/structure/B3591222.png)

![2,4-dichloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3591241.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B3591247.png)
![3-amino-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3591253.png)

![2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3591263.png)
![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3591293.png)
![methyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3591295.png)
![methyl 2-{[(2-nitrophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B3591301.png)
